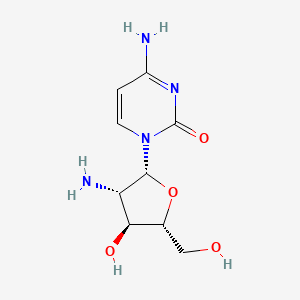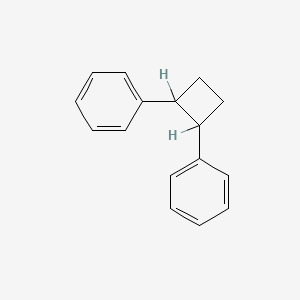
1,2-Diphenylcyclobutane
Descripción general
Descripción
1,2-Diphenylcyclobutane (DPCB) is a cyclic organic compound with the molecular formula C16H14. It is a colorless solid with a melting point of 167-168 °C. DPCB is a member of the cyclobutane family and is known for its unique chemical and physical properties. It has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Estrogenic Activity Study
1,2-Diphenylcyclobutane (TCB) has been studied for its estrogenic activity after metabolic activation by rat liver microsomes. It was found that TCB exhibits estrogenic activity in certain conditions, providing insights into its biochemical interactions and potential implications in environmental health and pharmaceuticals (Kitamura et al., 2002).
Organic Synthesis Applications
In the field of organic chemistry, this compound derivatives have been used in Lewis acid catalyzed reactions. These reactions involve the formation of cyclobutane derivatives, highlighting the compound's utility in constructing complex organic molecules (Yu et al., 2009).
Theoretical Chemical Analysis
The stereoisomers of this compound and related compounds have been the subject of theoretical elucidation using Polya’s counting theory. This research provides valuable insights into the molecular structure and potential applications of these compounds in various chemical contexts (Emadak et al., 2019).
Antiviral Research
Some derivatives of this compound have been identified as potential anti-viral agents. Specifically, a 1,1-diphenylcyclobutane analog showed promising activity against the bovine viral diarrhea virus, illustrating the potential medical applications of these compounds (Hosoda et al., 2009).
Catalysis Research
This compound compounds have been utilized as ligands in copper-catalyzed amination reactions. These reactions are significant in the development of novel catalytic processes for organic synthesis (Gajare et al., 2004).
Photophysical and Photochemical Studies
The study of photoluminescence and photoreactivity of diphenylcyclobutane derivatives has revealed their potential as chromophores in luminescence applications. This research contributes to the development of materials with specific optical properties (Yan et al., 2009).
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves . Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(2-phenylcyclobutyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERGGMDNGDDGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864104 | |
| Record name | cyclobutane, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3018-21-1 | |
| Record name | 1,2-Diphenylcyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3018-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenylcyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003018211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cyclobutane, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Diphenylcyclobutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-diphenylcyclobutane?
A1: The molecular formula of this compound is C16H16, and its molecular weight is 208.3 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Studies have used a variety of spectroscopic techniques to characterize this compound, including:
- Gas Chromatography Mass Spectrometry (GC-MS): This technique is valuable for identifying this compound in complex mixtures, such as those found in plastic packaging migrates.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information on the structure and dynamics of this compound. Researchers have used both 1H NMR and dynamic NMR to study restricted rotation of the phenyl groups in this molecule.
Q3: What is the primary photochemical reaction pathway of this compound?
A3: Upon absorbing UV light, this compound undergoes a ring-splitting reaction, primarily yielding styrene. This reaction is influenced by various factors:
- Sensitizers: Aromatic nitriles, such as 1-cyanonaphthalene and 9,10-dicyanoanthracene, can act as photosensitizers, impacting the efficiency and product distribution of the ring-splitting reaction.
- Solvent Effects: The choice of solvent can significantly influence the reaction pathway and product distribution.
Q4: What other products can form during the photolysis of this compound?
A4: Aside from styrene, other products observed include:
- trans-1,2-diphenylcyclobutane: This geometric isomer forms through photoisomerization.
- 1-phenyltetralin: This product arises from a photocyclization pathway.
- 1,1′,2,2′-tetraphenylbicyclobutyl: This dimerization product is observed under specific conditions.
Q5: How does the conformation of this compound influence its photochemistry?
A5: Research suggests that the conformation of the aryl groups in this compound plays a crucial role in dictating the regio- and stereoselectivity of the ring-cleavage reaction. Steric effects from substituents on the phenyl rings can significantly impact the preferred conformations and, consequently, the photochemical outcome.
Q6: Can this compound derivatives undergo photochemical reactions?
A6: Yes, biphenyl-fused 1,2-diphenylcyclobutanes have been shown to undergo orientation-selective bond cleavage reactions upon electron transfer.
Q7: What is the significance of this compound formation in styrene polymerization?
A7: this compound is a significant byproduct in both thermal and radiation-induced polymerization of styrene. Its formation, along with other dimers and oligomers, provides insights into the mechanism of these polymerization processes.
Q8: Can this compound act as an initiator for styrene polymerization?
A8: Studies have shown that while this compound is a product of styrene polymerization, it does not act as an initiator for this process. This suggests that the diradical intermediate formed during this compound formation is not the primary initiating species in styrene polymerization.
Q9: Why is this compound relevant to food packaging?
A9: this compound has been identified as a residual component in styrene-based plastic packaging materials used for dairy products. This raises concerns about potential migration of this compound into food.
Q10: How is this compound analyzed in complex mixtures?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique used to detect and quantify this compound in complex mixtures like food packaging extracts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



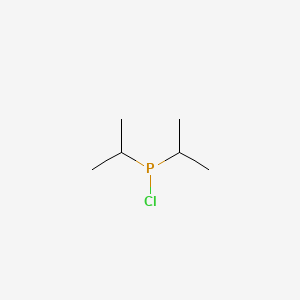

![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)
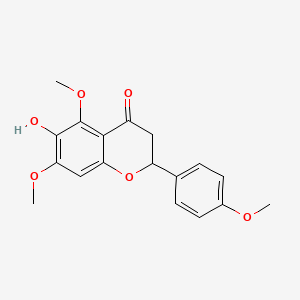
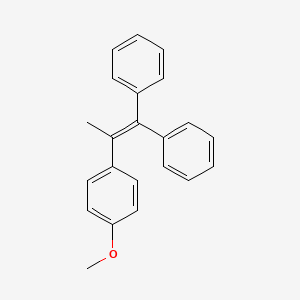

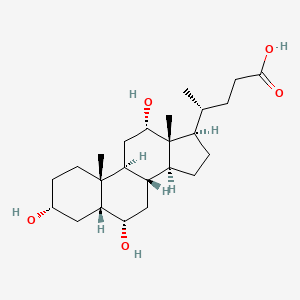
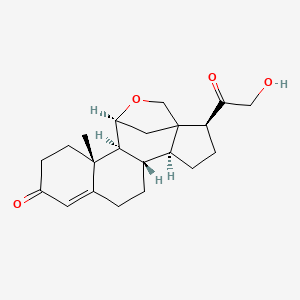
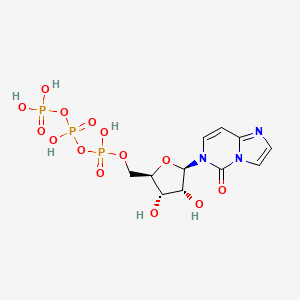

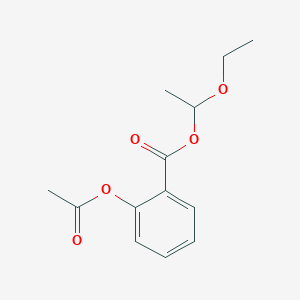
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1205620.png)
